

Carvotanacetone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Carvotanacetone

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A Comprehensive Overview of the Physicochemical Properties, Bioactivities, and Cellular Mechanisms of **Carvotanacetone**

This technical guide provides an in-depth analysis of **Carvotanacetone**, a naturally occurring monoterpenoid, for researchers, scientists, and professionals in drug development. This document outlines its fundamental properties, summarizes its biological activities with relevant quantitative data, details experimental protocols for its evaluation, and illustrates its known signaling pathways.

Core Properties of Carvotanacetone

Carvotanacetone, a p-menthane monoterpenoid, is recognized by the following identifiers:

Property	Value
CAS Number	499-71-8[1]
Molecular Formula	C ₁₀ H ₁₆ O
Molecular Weight	152.23 g/mol [1]
IUPAC Name	(5S)-2-methyl-5-(1-methylethyl)cyclohex-2-en-1-one

Biological Activities and Quantitative Data

Carvotanacetone has demonstrated a range of biological activities, including antiproliferative, antimicrobial, antioxidant, and anti-inflammatory effects. The following tables summarize the available quantitative data for these activities.

Antiproliferative & Cytotoxic Activity

The antiproliferative potential of **Carvotanacetone** has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity.

Cell Line	Assay	IC ₅₀ (µg/mL)	Reference
Data Not Available	MTT Assay	N/A	

Note: Specific IC₅₀ values for **Carvotanacetone** were not available in the searched literature. This table serves as a template for future data.

Antimicrobial Activity

The antimicrobial efficacy of **Carvotanacetone** is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Microorganism	Assay	MIC (mg/mL)	Reference
Data Not Available	Broth Microdilution	N/A	

Note: Specific MIC values for **Carvotanacetone** were not available in the searched literature. This table serves as a template for future data.

Antioxidant Activity

The antioxidant capacity of **Carvotanacetone** can be quantified by its ability to scavenge free radicals, often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and expressed as an IC₅₀ value.

Assay	IC ₅₀ (mg/mL)	Reference
DPPH Radical Scavenging Assay	16.19[2]	[2]

Anti-inflammatory Activity

The anti-inflammatory properties of **Carvotanacetone** have been assessed using the carrageenan-induced paw edema model in rodents, which measures the reduction in swelling.

Animal Model	Treatment Dose	% Inhibition of Edema	Time Point	Reference
Rats	Data Not Available	N/A	N/A	

Note: Specific quantitative data on the percentage inhibition of edema by **Carvotanacetone** was not available in the searched literature. This table serves as a template for future data.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of **Carvotanacetone**'s biological activities.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

- Cell Seeding: Plate cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/mL and incubate for 24 hours to allow for cell attachment.

- **Treatment:** Treat the cells with various concentrations of **Carvotanacetone** and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is incubated with serial dilutions of the antimicrobial agent in a liquid medium.

Protocol:

- **Preparation of Inoculum:** Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
- **Serial Dilution:** Perform serial twofold dilutions of **Carvotanacetone** in a 96-well microtiter plate containing a suitable broth medium.
- **Inoculation:** Add the standardized bacterial inoculum to each well.
- **Incubation:** Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

- **MIC Determination:** The MIC is the lowest concentration of **Carvotanacetone** at which no visible growth of the microorganism is observed.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

- **Sample Preparation:** Prepare various concentrations of **Carvotanacetone** in a suitable solvent (e.g., methanol or ethanol).
- **Reaction Mixture:** Mix the **Carvotanacetone** solution with a methanolic or ethanolic solution of DPPH.
- **Incubation:** Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
- **Absorbance Measurement:** Measure the absorbance of the solution at approximately 517 nm.
- **Calculation:** Calculate the percentage of radical scavenging activity and determine the IC_{50} value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the anti-inflammatory activity of a substance.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory potential.

Protocol:

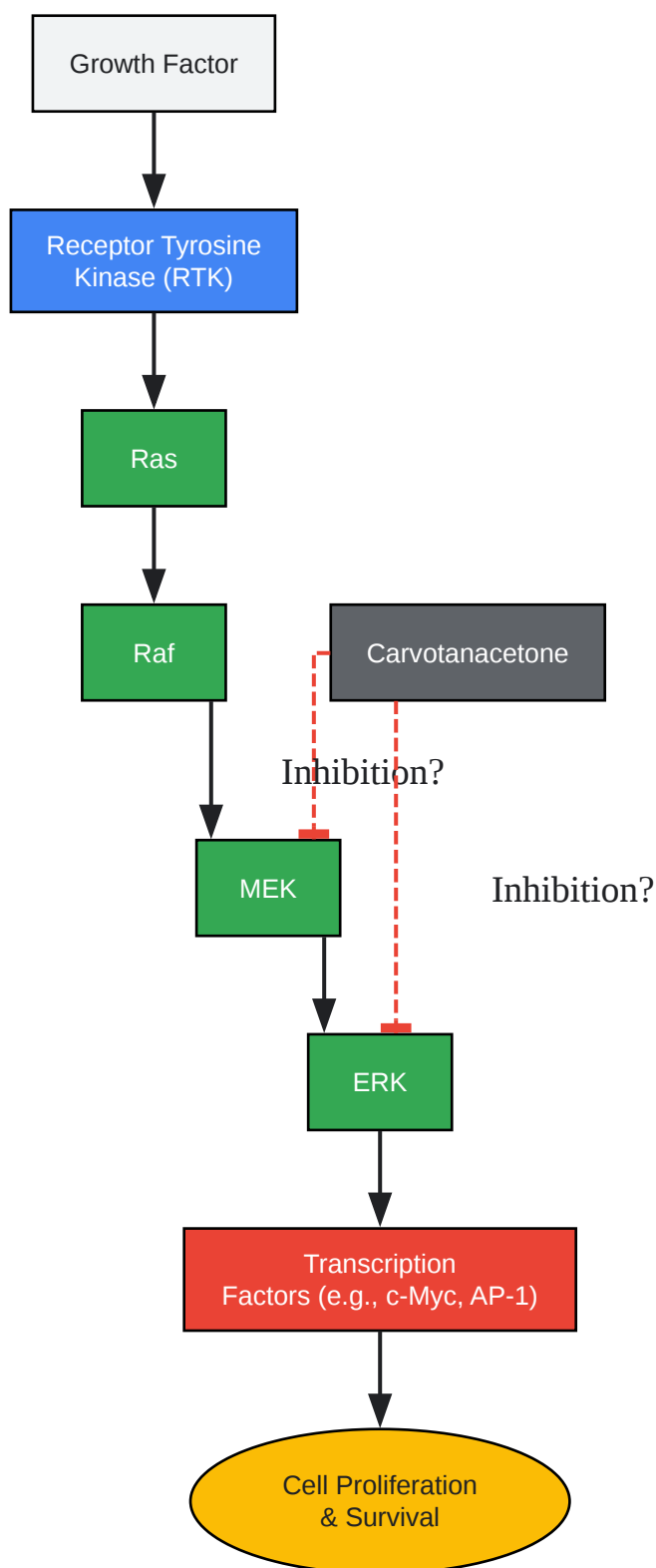
- **Animal Acclimatization:** Acclimate rodents (typically rats or mice) to the laboratory conditions.
- **Compound Administration:** Administer **Carvotanacetone** or a control vehicle orally or intraperitoneally at a predetermined time before the carrageenan injection.
- **Induction of Edema:** Inject a 1% solution of carrageenan into the subplantar region of the right hind paw.
- **Measurement of Paw Volume:** Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
- **Calculation:** Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Mechanisms of Action

While specific studies detailing the precise molecular targets of **Carvotanacetone** are emerging, its biological activities are likely mediated through established cellular signaling pathways.

ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) cascade, is crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. The antiproliferative effects of compounds like **Carvotanacetone** may involve the modulation of this pathway.

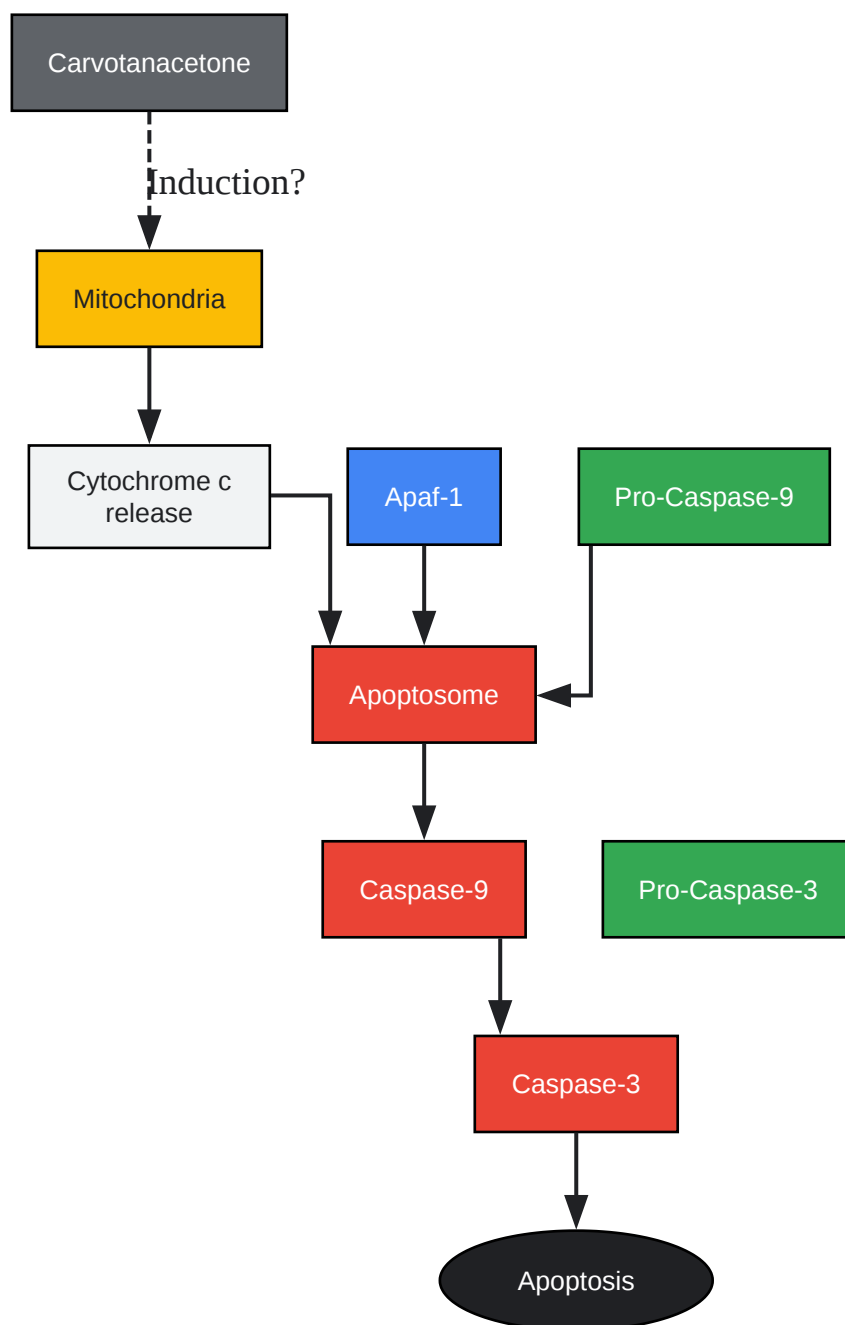


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Fig. 1: Hypothetical inhibition of the ERK/MAPK pathway by **Carvotanacetone**.

Caspase-Dependent Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The caspase family of proteases plays a central role in executing apoptosis. The cytotoxic effects of **Carvotanacetone** may be attributed to the induction of apoptosis through the activation of caspases.



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Fig. 2: Potential induction of caspase-dependent apoptosis by **Carvotanacetone**.

Conclusion

Carvotanacetone is a monoterpenoid with a range of documented biological activities that warrant further investigation for its potential therapeutic applications. This guide provides a foundational understanding of its properties and the methodologies for its study. Further research is required to elucidate the precise mechanisms of action and to provide more comprehensive quantitative data on its efficacy in various biological systems.

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